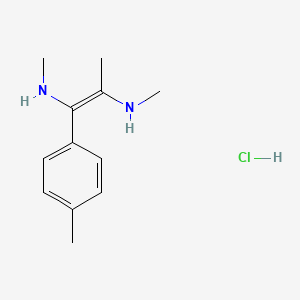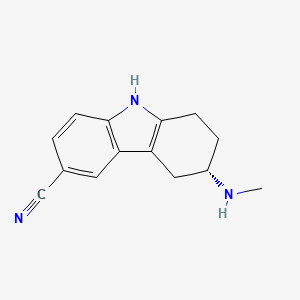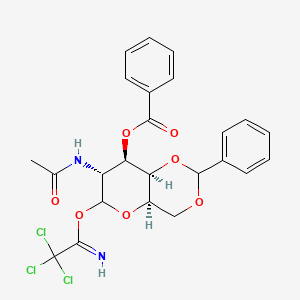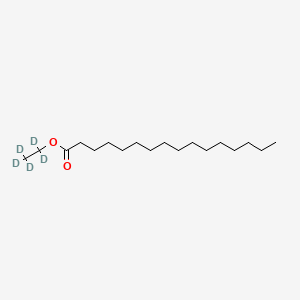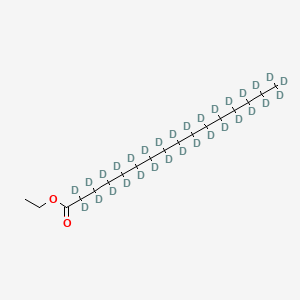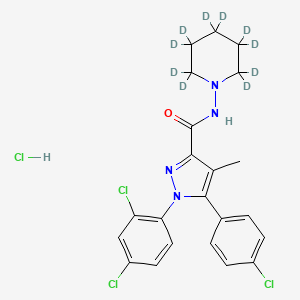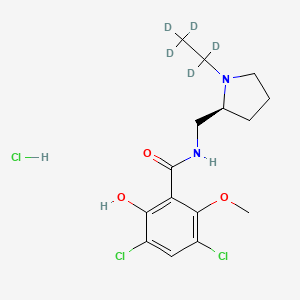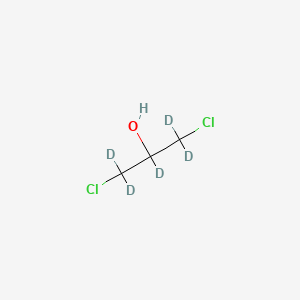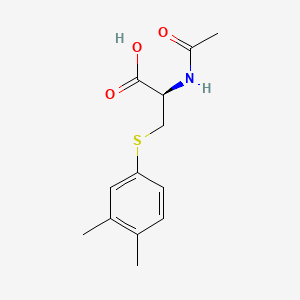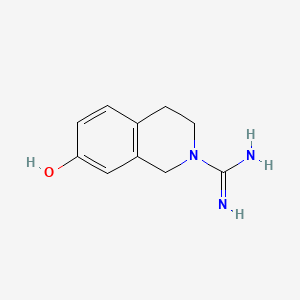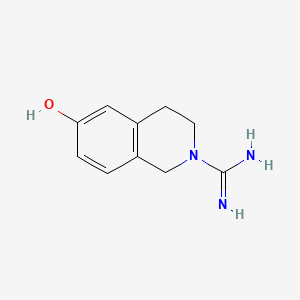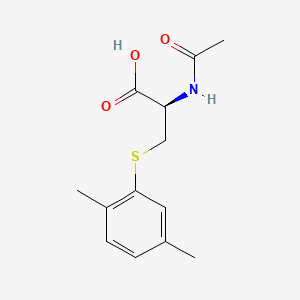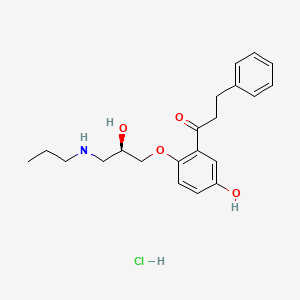
(R)-5-Hydroxy Propafenone Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-5-Hydroxy Propafenone Hydrochloride is a derivative of propafenone, a class 1c anti-arrhythmic medication. It is primarily used to treat illnesses associated with rapid heartbeats, such as atrial and ventricular arrhythmias . This compound works by slowing the influx of sodium ions into cardiac muscle cells, thereby decreasing their excitability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Hydroxy Propafenone Hydrochloride involves several steps, including the preparation of the intermediate compounds and the final product. One common method involves the use of hydrophilic gel sustained release technology to control the release speed of the compound . Another method employs an extrusion-spheronization technique to create sustained-release pellets .
Industrial Production Methods
Industrial production of ®-5-Hydroxy Propafenone Hydrochloride typically involves large-scale synthesis using the aforementioned methods. The process includes mixing the main components with hydrophilic gel retardants like polymer starch, methylcellulose, and hydroxypropyl methylcellulose . The mixture is then processed into pellets or tablets using conventional methods .
Análisis De Reacciones Químicas
Types of Reactions
®-5-Hydroxy Propafenone Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ®-5-Hydroxy Propafenone Hydrochloride can lead to the formation of various oxidized derivatives.
Aplicaciones Científicas De Investigación
®-5-Hydroxy Propafenone Hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of anti-arrhythmic agents.
Biology: It is used to study the effects of sodium channel blockers on cardiac cells.
Medicine: It is used in the development of new anti-arrhythmic drugs.
Industry: It is used in the production of sustained-release formulations for better therapeutic outcomes.
Mecanismo De Acción
®-5-Hydroxy Propafenone Hydrochloride exerts its effects by inhibiting sodium channels in cardiac cells, which restricts the entry of sodium ions and reduces cell excitability . This action helps to stabilize the cardiac rhythm and prevent arrhythmias. The compound also exhibits beta-blocking activity, which can cause bradycardia and bronchospasm .
Comparación Con Compuestos Similares
Similar Compounds
Flecainide: Another class 1c anti-arrhythmic medication with similar sodium channel blocking properties.
Metoprolol: A beta-blocker used to treat arrhythmias, though it works through a different mechanism.
Uniqueness
®-5-Hydroxy Propafenone Hydrochloride is unique in its dual action as both a sodium channel blocker and a beta-blocker. This dual action makes it more effective in treating certain types of arrhythmias compared to other similar compounds .
Propiedades
IUPAC Name |
1-[5-hydroxy-2-[(2R)-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4.ClH/c1-2-12-22-14-18(24)15-26-21-11-9-17(23)13-19(21)20(25)10-8-16-6-4-3-5-7-16;/h3-7,9,11,13,18,22-24H,2,8,10,12,14-15H2,1H3;1H/t18-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYLNKVZLXBDBE-GMUIIQOCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC[C@H](COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60849538 |
Source


|
| Record name | 1-{5-Hydroxy-2-[(2R)-2-hydroxy-3-(propylamino)propoxy]phenyl}-3-phenylpropan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60849538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158080-72-9 |
Source


|
| Record name | 1-{5-Hydroxy-2-[(2R)-2-hydroxy-3-(propylamino)propoxy]phenyl}-3-phenylpropan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60849538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
